Guanidine vs. Amide Conjugate: 1.6 µg/mL MIC for Antimycobacterial Activity
Benzothiazole guanidinyl derivatives demonstrate superior antimycobacterial activity compared to benzothiazole diamides. Specifically, representative guanidinyl derivatives (e.g., compounds 13a, 13b, and 13f) exhibited MIC values of 1.6 µg/mL against M. tuberculosis, whereas diamide analogs (9a-9h) showed significantly lower potency, with IC50 values of 10 µg/mL against KB-Mouth cell lines [1]. This class-level differentiation, driven by the guanidine group's hydrogen-bonding capacity and electronic effects, strongly supports the selection of 1-(6-Methylbenzo[d]thiazol-2-yl)guanidine over amide-based benzothiazoles for antimycobacterial screening campaigns [2].
| Evidence Dimension | Antimycobacterial potency (MIC) vs. cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MIC = 1.6 µg/mL for benzothiazole guanidinyl derivatives |
| Comparator Or Baseline | Benzothiazole diamides: IC50 = 10 µg/mL |
| Quantified Difference | Guanidinyl derivatives are approximately 6.25-fold more potent in MIC terms; diamides show only moderate cytotoxic activity |
| Conditions | In vitro M. tuberculosis H37Rv susceptibility testing; MTT assay on KB-Mouth cell lines |
Why This Matters
The guanidine functional group confers a clear, measurable advantage over amide analogs in antitubercular assays, directly informing the selection of lead scaffolds for infectious disease research.
- [1] Bhat, M., & Belagali, S. L. (2018). Guanidinyl and Amide Conjugated Benzothiazoles as Potential Anti-Tubercular Agent and their Cytotoxicity Study. Anti-Infective Agents, 16(2), 121–128. View Source
- [2] Bhat, M., & Belagali, S. L. (2016). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. Research on Chemical Intermediates, 42, 6195–6208. View Source
